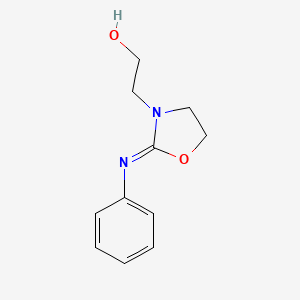
2-(Phenylimino)oxazolidine-3-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Phenylimino)oxazolidine-3-ethanol is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
- Molecular Formula : C11H14N2O
- Molecular Weight : 206.24 g/mol
- Density : 1.19 g/cm³
- Boiling Point : 336.9°C at 760 mmHg
- Flash Point : 157.5°C
Biological Activity Overview
Oxazolidinones, including 2-(Phenylimino)oxazolidine-3-ethanol, are known for their antimicrobial properties, particularly against gram-positive bacteria. The biological activity of this compound is likely influenced by its phenylimino substitution, which may enhance its interaction with biological targets.
Potential Biological Activities:
- Antimicrobial Activity : Preliminary data indicate that compounds within the oxazolidinone class exhibit significant antimicrobial effects. These effects are particularly noted against resistant bacterial strains, which are a growing concern in medical treatment.
- Antioxidant Properties : While specific studies on the antioxidant capacity of this compound are not available, related compounds have shown potential in scavenging free radicals and reducing oxidative stress.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds that share structural characteristics with this compound:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 2-Oxazolidinone | Oxazolidinone | Exhibits significant antimicrobial activity |
| 5-Methylene-1,3-oxazolidin-2-one | Oxazolidinone | Known for diverse applications in medicinal chemistry |
| Thiazolidinone derivatives | Thiazolidinone | Display unique biological activities against pathogens |
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Bacterial Protein Synthesis : Similar to other oxazolidinones, it may interfere with bacterial ribosomal function.
- Interaction with Enzymatic Pathways : The phenylimino group may facilitate interactions with specific enzymes or receptors involved in microbial growth and resistance.
Case Studies and Research Findings
While direct case studies on this compound are scarce, research on related oxazolidinones provides insights into its potential applications. For instance:
- A study highlighted the effectiveness of oxazolidinones against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for developing new antibiotics.
- Research on thiazolidinone derivatives has shown significant activity against various pathogens, suggesting that structural modifications can lead to enhanced biological efficacy.
Properties
CAS No. |
27151-08-2 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-phenylimino-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C11H14N2O2/c14-8-6-13-7-9-15-11(13)12-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |
InChI Key |
FSRIRISNMXWUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=NC2=CC=CC=C2)N1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















